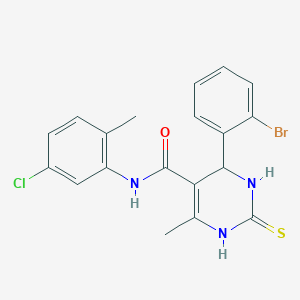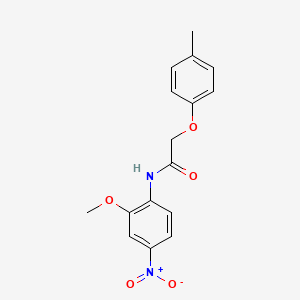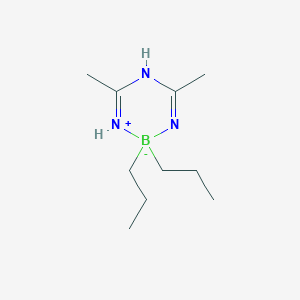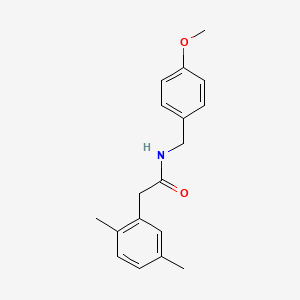
bis(3-methylphenyl) (4-chlorophenyl)amidophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate, also known as O-ethyl O-(3-methyl-4-chlorophenyl) phenylphosphonothioate, is a chemical compound used in scientific research. It is a type of organophosphate compound that has been studied for its potential use as an insecticide and acaricide.
Aplicaciones Científicas De Investigación
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate has been studied for its potential use as an insecticide and acaricide. It has been shown to have insecticidal activity against a variety of insects, including mosquitoes, cockroaches, and aphids. It has also been shown to have acaricidal activity against ticks and mites.
Mecanismo De Acción
The mechanism of action of bis(3-methylphenyl) (4-chlorophenyl)amidophosphate involves inhibition of acetylcholinesterase, an enzyme that is essential for proper nervous system function in insects and other animals. Inhibition of this enzyme leads to accumulation of acetylcholine in the nervous system, which can cause paralysis and death.
Biochemical and Physiological Effects:
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate has been shown to have acute toxicity in laboratory animals, with symptoms including tremors, convulsions, and respiratory failure. It has also been shown to have subchronic and chronic toxicity, with effects on the liver, kidneys, and nervous system. In humans, exposure to organophosphate compounds has been associated with neurological symptoms, such as headaches, dizziness, and memory problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate has advantages and limitations for use in laboratory experiments. One advantage is its high potency as an insecticide and acaricide, which allows for lower concentrations to be used in experiments. However, its toxicity to humans and other animals can limit its use in certain types of experiments, and precautions must be taken to ensure proper handling and disposal.
Direcciones Futuras
Future research on bis(3-methylphenyl) (4-chlorophenyl)amidophosphate could focus on several areas, including:
- Development of new synthesis methods that are more efficient and environmentally friendly
- Investigation of the compound's potential as a tool for studying the nervous system in insects and other animals
- Exploration of the compound's potential as a treatment for parasitic infections in animals and humans
- Evaluation of the compound's toxicity and potential for environmental contamination in field studies
Conclusion:
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate is a chemical compound with potential applications in scientific research as an insecticide and acaricide. Its mechanism of action involves inhibition of acetylcholinesterase, and it has been shown to have acute, subchronic, and chronic toxicity in laboratory animals. Despite its limitations, future research on this compound could lead to new insights into the nervous system and potential treatments for parasitic infections.
Métodos De Síntesis
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate can be synthesized through a reaction between bis(3-methylphenyl) (4-chlorophenyl)amidophosphate O-(3-methyl-4-chlorophenyl) phenylphosphonochloridothioate and ammonia in the presence of a base. The resulting compound is a white crystalline solid that is soluble in organic solvents.
Propiedades
IUPAC Name |
N-bis(3-methylphenoxy)phosphoryl-4-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClNO3P/c1-15-5-3-7-19(13-15)24-26(23,22-18-11-9-17(21)10-12-18)25-20-8-4-6-16(2)14-20/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQNXYUWEFJJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NC2=CC=C(C=C2)Cl)OC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(3-methylphenoxy)phosphoryl-4-chloroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5155186.png)
![ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5155197.png)
![3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5155205.png)

![2-[(4-allyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5155219.png)

![N-{[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B5155226.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5155229.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5155243.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]methanamine](/img/structure/B5155248.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5155253.png)


